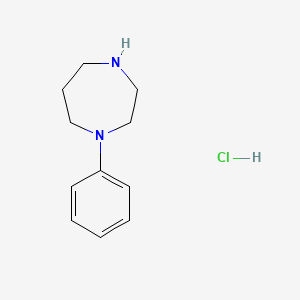
1-Phenyl-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,4-diazepane hydrochloride is a chemical compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-diazepane hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1,4-diazepane with hydrochloric acid to form the hydrochloride salt. The synthesis typically involves the use of tert-butyl 1,4-diazepane-1-carboxylic acid, butyryl chloride, and aromatic aldehydes under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, refluxing, and purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl diazepane oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-Phenyl-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals, particularly in the field of central nervous system (CNS) drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. In the context of CNS drugs, it may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s structure allows it to bind to these receptors and modulate their activity, resulting in various pharmacological effects .
Comparación Con Compuestos Similares
1-Phenyl-1,4-diazepane hydrochloride can be compared with other diazepane derivatives and benzodiazepines:
Similar Compounds: Diazepam, alprazolam, and lorazepam are well-known benzodiazepines with similar structures but different pharmacological profiles.
Uniqueness: The presence of the phenyl group in this compound distinguishes it from other diazepanes, potentially offering unique chemical and biological properties
Propiedades
Fórmula molecular |
C11H17ClN2 |
|---|---|
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
1-phenyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;/h1-3,5-6,12H,4,7-10H2;1H |
Clave InChI |
OONGLOACBXZSDA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)
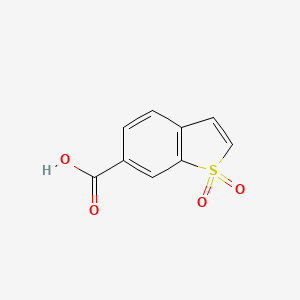
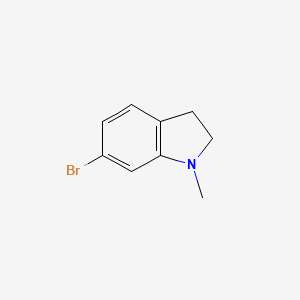

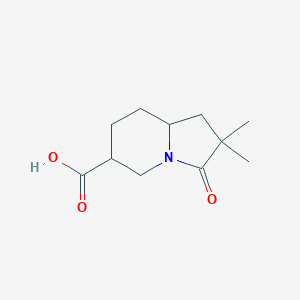


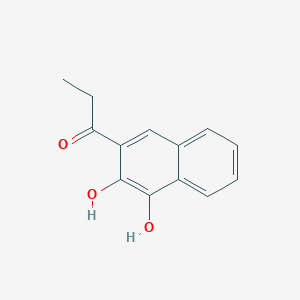
![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)
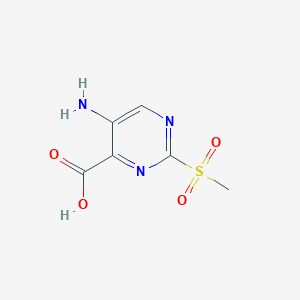



![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
